4-Nitroso-1-piperazinecarboxilato de etilo

Descripción general

Descripción

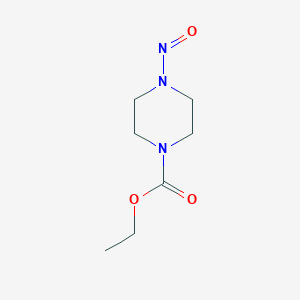

Ethyl 4-nitroso-1-piperazinecarboxylate is an organic compound with the molecular formula C7H13N3O3 and a molecular weight of 187.2 g/mol . It is a highly toxic compound and a suspected human carcinogen . This compound is primarily used in the pharmaceutical industry for analytical method development, method validation, and quality control applications .

Aplicaciones Científicas De Investigación

Ethyl 4-nitroso-1-piperazinecarboxylate has several applications in scientific research:

Métodos De Preparación

The synthesis of ethyl 4-nitroso-1-piperazinecarboxylate involves the nitrosation of ethyl 1-piperazinecarboxylate. The reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to facilitate the formation of the nitroso group . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Industrial production methods for ethyl 4-nitroso-1-piperazinecarboxylate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent safety measures due to the compound’s toxicity and potential carcinogenicity .

Análisis De Reacciones Químicas

Ethyl 4-nitroso-1-piperazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used .

Mecanismo De Acción

The mechanism of action of ethyl 4-nitroso-1-piperazinecarboxylate involves its interaction with cellular components, leading to potential toxic and carcinogenic effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other cellular molecules, causing damage and disrupting normal cellular functions . The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Ethyl 4-nitroso-1-piperazinecarboxylate can be compared with other nitrosamine compounds, such as:

N-Nitrosodimethylamine (NDMA): A well-known carcinogen found in various environmental sources.

N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine commonly studied for its toxic effects.

Ethyl 4-nitroso-1-piperazinecarboxylate is unique due to its specific structure and the presence of the piperazine ring, which influences its chemical reactivity and biological effects .

Actividad Biológica

Ethyl 4-nitroso-1-piperazinecarboxylate (ENPC) is an organic compound characterized by its unique structure, which includes a nitroso group (-NO) attached to a piperazine ring and an ethyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C₇H₁₃N₃O₃

- Molecular Weight : Approximately 187.2 g/mol

- Structure : The presence of both nitroso and carboxylic functionalities enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that ENPC exhibits significant biological activity, particularly in the context of its potential as a therapeutic agent. Some key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that ENPC may possess antimicrobial properties, potentially inhibiting the growth of various pathogenic bacteria.

- Cytotoxic Effects : There is emerging evidence that ENPC may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

- Interaction with Biomolecules : The nitroso group in ENPC allows for interactions with various biomolecules, which could lead to diverse biological effects.

Comparative Analysis of Similar Compounds

The following table compares ENPC with structurally related compounds to highlight its unique features and potential advantages:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-nitrosopiperazinecarboxylate | C₇H₁₃N₃O₃ | Unique combination of nitroso and carboxylic functionalities; potential antimicrobial and cytotoxic properties. |

| 1-Ethyl-4-nitrosopiperazine | C₆H₁₃N₃O | Lacks carboxylic acid functionality; studied for similar biological activities but less reactive. |

| N,N-Diethylpiperazine | C₈H₁₈N₂ | Simple piperazine derivative without nitroso or carboxylic groups; generally less biologically active. |

| 4-Nitrosopiperidine | C₅H₈N₂O | Similar nitroso group but lacks ester functionality; used in different synthetic pathways. |

While specific mechanisms of action for ENPC are still under investigation, the following hypotheses have been proposed based on its chemical structure:

- Nitroso Group Interactions : The nitroso group may facilitate redox reactions in biological systems, potentially leading to the formation of reactive nitrogen species (RNS) that can affect cellular signaling pathways.

- Enzyme Inhibition : ENPC may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other piperazine derivatives known for their inhibitory effects on enzymes like cyclooxygenase (COX) and protein kinases.

Propiedades

IUPAC Name |

ethyl 4-nitrosopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c1-2-13-7(11)9-3-5-10(8-12)6-4-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHRVILJSHWJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157619 | |

| Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-15-0 | |

| Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrosopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-NITROSO-1-PIPERAZINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K56V729T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.